5-Phenoxynicotinic acid methyl ester
CAS No.: 936344-52-4
Cat. No.: VC11712866
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936344-52-4 |
|---|---|
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | methyl 5-phenoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3 |
| Standard InChI Key | HYGYYOAEKJNITG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
5-Phenoxynicotinic acid methyl ester (C₁₃H₁₁NO₄) consists of a nicotinic acid core (pyridine-3-carboxylic acid) modified at the 5-position with a phenoxy group (–O–C₆H₅) and a methyl ester (–COOCH₃) at the carboxylic acid position. The pyridine ring provides aromaticity and electron-withdrawing properties, while the phenoxy and ester groups introduce steric and electronic modifications that influence reactivity and solubility .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | Methyl 5-phenoxypyridine-3-carboxylate |
| SMILES | COC(=O)C1=CN=CC(=C1)OC2=CC=CC=C2 |
| InChI Key | WTYGFNIVMLJELQ-UHFFFAOYSA-N |
Spectroscopic Properties
While experimental spectral data for 5-phenoxynicotinic acid methyl ester are scarce, analogs such as methyl nicotinate exhibit characteristic infrared (IR) peaks at 1720 cm⁻¹ (ester C=O stretch) and 1600 cm⁻¹ (aromatic C=C). Nuclear magnetic resonance (NMR) spectroscopy would reveal a singlet for the methyl ester protons (~3.9 ppm) and distinct aromatic resonances for the pyridine and phenoxy rings .
Synthesis and Manufacturing
Esterification Pathways
The synthesis of 5-phenoxynicotinic acid methyl ester typically involves esterification of 5-phenoxynicotinic acid with methanol. A catalytic approach using acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) is common. For example, lipase-catalyzed esterification of fatty acids achieves yields exceeding 90% under optimized conditions .
Reaction Scheme:
Table 2: Optimized Esterification Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | Novozym 435 (lipase) |
| Temperature | 30–50°C |
| Molar Ratio (Acid:Methanol) | 1:6 |
| Reaction Time | 12–24 hours |
Alternative Routes
Palladium-catalyzed cross-coupling reactions could introduce the phenoxy group to pre-functionalized pyridine derivatives. For instance, Suzuki-Miyaura coupling between 5-bromonicotinic acid methyl ester and phenylboronic acid offers a pathway, though this method requires stringent anhydrous conditions .
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit limited water solubility due to its aromatic and ester groups, with enhanced solubility in organic solvents like ethanol, acetone, and dichloromethane. Stability studies of analogous esters suggest susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments .
Thermal Properties
Differential scanning calorimetry (DSC) of methyl nicotinate derivatives shows melting points between 80–120°C. Thermogravimetric analysis (TGA) would likely reveal decomposition temperatures above 200°C, consistent with aromatic esters .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Nicotinic acid derivatives are precursors to antihyperlipidemic agents and vasodilators. The phenoxy group in 5-phenoxynicotinic acid methyl ester may enhance bioavailability or target specificity, making it valuable in drug discovery .
Agrochemical Uses
As a nicotinic acid analog, this compound could serve as a scaffold for neonicotinoid insecticides. Structural modifications at the phenoxy or ester positions might optimize insecticidal activity while reducing environmental persistence .
Market Trends
The global fatty acid methyl ester market, valued at $21.43 billion in 2022, is projected to grow at 5.7% annually through 2029. While 5-phenoxynicotinic acid methyl ester is niche, its adoption in green chemistry (e.g., biodegradable solvents) aligns with this trend .
Future Research Directions
Synthetic Methodology Development
Exploring continuous-flow reactors or photochemical activation could improve the efficiency and sustainability of synthesis. Immobilized enzyme systems, as demonstrated in fatty acid methyl ester production, offer scalability advantages .
Application Expansion
Investigating the compound’s potential as a ligand in catalysis or a monomer in polymer chemistry could open new industrial avenues. Computational modeling (e.g., DFT studies) may elucidate structure-activity relationships for targeted applications .
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